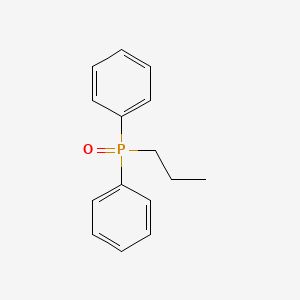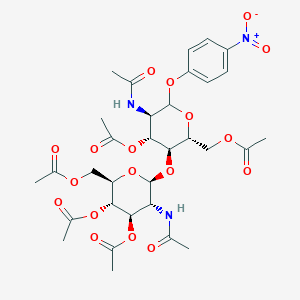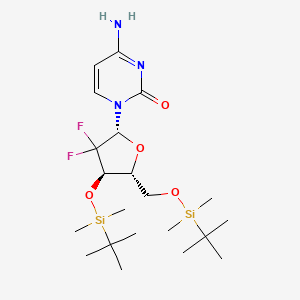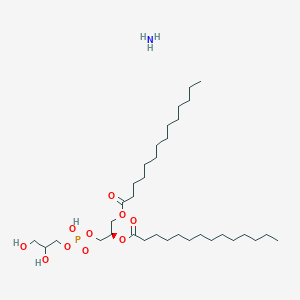
(2R)-3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate, ammonia salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in the membranes of gram-positive bacteria. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt can be synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent ammonium salt formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and purity levels. The final product is often purified using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds in the presence of water and catalysts.
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Substitution: Replacing functional groups with other chemical groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acids, or bases as catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
Hydrolysis: Glycerol, myristic acid, and phosphoric acid derivatives.
Oxidation: Oxidized phospholipid derivatives.
Substitution: Various substituted phospholipid compounds.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:
Chemistry: Studying lipid interactions and membrane dynamics.
Biology: Investigating bacterial membrane structures and functions.
Medicine: Developing drug delivery systems and studying lipid-based therapies.
Industry: Formulating cosmetics and personal care products.
Mecanismo De Acción
The compound exerts its effects by integrating into lipid bilayers, mimicking natural bacterial membranes. It interacts with peptides and proteins, affecting their structure and function. The molecular targets include membrane proteins and enzymes involved in lipid metabolism. The pathways involved often relate to membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (myristic acid) and its ability to form stable vesicles and bilayers. This makes it particularly useful for studying bacterial membranes and developing lipid-based drug delivery systems.
Propiedades
Fórmula molecular |
C34H70NO10P |
|---|---|
Peso molecular |
683.9 g/mol |
Nombre IUPAC |
azane;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1 |
Clave InChI |
XDGIUHZTOUFLGK-SKZICHJRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


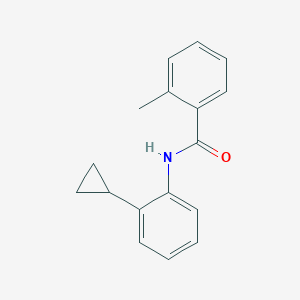
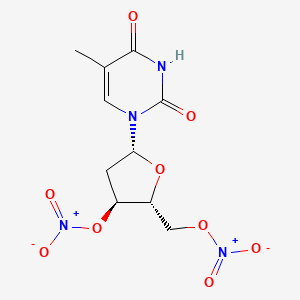
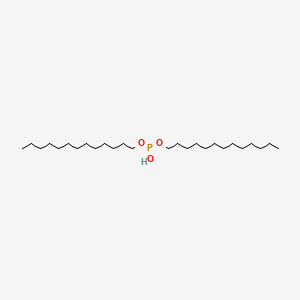
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

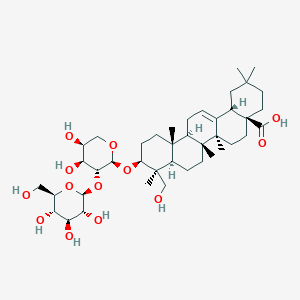
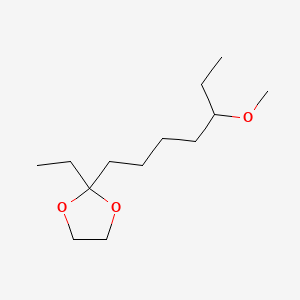
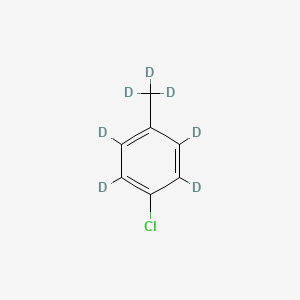
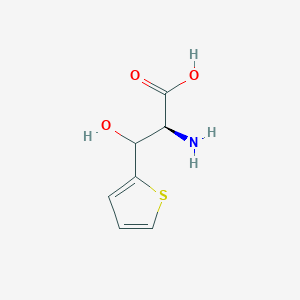
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
